molecular formula C19H22N2O B2968826 5,6-Dimethyl-1-(4-phenoxybutyl)benzimidazole CAS No. 638140-75-7

5,6-Dimethyl-1-(4-phenoxybutyl)benzimidazole

Cat. No. B2968826
CAS RN: 638140-75-7
M. Wt: 294.398
InChI Key: FVEYCFBBMOJMMY-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1-(4-phenoxybutyl)benzimidazole is a derivative of benzimidazole . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring . This compound is a component of vitamin B12 where it serves as a ligand for the cobalt atom .


Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents . A simple process to synthesize and separate of 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency has been reported .


Molecular Structure Analysis

The IUPAC name for 5,6-Dimethylbenzimidazole is 1H-Benzimidazole, 5,6-dimethyl-. It consists of a benzene ring fused to an imidazole ring, with methyl groups positioned at specific carbon atoms . The compound’s chemical reactivity is attributed to the benzene and imidazole rings, enabling it to participate in various chemical reactions such as nucleophilic and electrophilic substitutions .


Chemical Reactions Analysis

The compound’s chemical reactivity is attributed to the benzene and imidazole rings, enabling it to participate in various chemical reactions such as nucleophilic and electrophilic substitutions .


Physical And Chemical Properties Analysis

5,6-Dimethylbenzimidazole typically presents itself as a white to off-white crystalline solid . The compound has a molecular weight of approximately 146.19 g/mol .

Scientific Research Applications

Anticancer Agents

Benzimidazole derivatives, including 5,6-Dimethyl-1-(4-phenoxybutyl)benzimidazole, have been studied for their potential as anticancer agents . The presence of a methyl group at the 5(6)-position on the benzimidazole scaffold was found to influence the anticancer activity . Compounds with this structure have shown significant anticancer activity against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines .

Antimicrobial Activity

Benzimidazole compounds have demonstrated promising antimicrobial activity . The compound was found to exhibit potent in vitro antimicrobial activity with MIC of 15, 17, 19, 9, 11, and 15 μg/mL against E. coli, K. pneumoniae, S. aureus, S. epidermidis, C. albicans, and A. niger, respectively .

Antifungal Agents

Benzimidazole derivatives have also been explored for their antifungal properties . The unique structural characteristics of these compounds, including 5,6-Dimethyl-1-(4-phenoxybutyl)benzimidazole, make them potential candidates for the development of new antifungal agents .

Antiviral Agents

The benzimidazole structure has been studied for its potential antiviral properties . The ability of these compounds to interact with biopolymers in the living system makes them promising candidates for antiviral drug development .

Analgesics

Benzimidazole derivatives have been studied for their potential use as analgesics . The structural similarity of these compounds to naturally occurring nucleotides in the human body could make them effective in relieving pain .

Precursor in Synthesis

5,6-Dimethyl-1-(4-phenoxybutyl)benzimidazole may serve as a valuable precursor in the synthesis of other compounds with specific desired properties . Its unique structural characteristics could make it a useful starting material in various chemical syntheses .

Future Directions

Benzimidazole derivatives, including 5,6-Dimethylbenzimidazole, are known to occur in natural products and pharmaceuticals. They often exhibit diverse biological activities, making them intriguing subjects for further study . The increased interest for benzimidazole compounds has been due to their excellent properties, like increased stability, bioavailability, and significant biological activity . This opens up new opportunities for researchers to design future generation novel and potent imidazole- and benzimidazole-containing drugs .

properties

IUPAC Name

5,6-dimethyl-1-(4-phenoxybutyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-15-12-18-19(13-16(15)2)21(14-20-18)10-6-7-11-22-17-8-4-3-5-9-17/h3-5,8-9,12-14H,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEYCFBBMOJMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CCCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethyl-1-(4-phenoxybutyl)benzimidazole

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